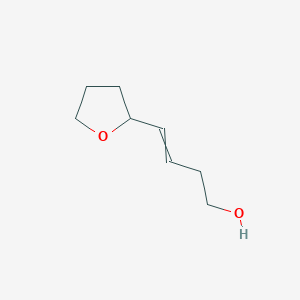
Diphenyl(2,4,6-trimethoxyphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(2,4,6-trimethoxyphenyl)phosphane is an organophosphorus compound known for its strong Lewis-basic properties. It is a triarylphosphine with the chemical formula C27H33O9P and a molar mass of 532.526 g/mol . This compound is utilized in various chemical reactions due to its ability to act as a nucleophile and a ligand.
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl(2,4,6-trimethoxyphenyl)phosphane can be synthesized through the reaction of diphenylphosphine with 2,4,6-trimethoxybenzaldehyde under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of the aldehyde .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Diphenyl(2,4,6-trimethoxyphenyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphines, and various organophosphorus compounds .
科学研究应用
Diphenyl(2,4,6-trimethoxyphenyl)phosphane has a wide range of applications in scientific research:
作用机制
The mechanism of action of diphenyl(2,4,6-trimethoxyphenyl)phosphane involves its ability to act as a Lewis base. It can donate a pair of electrons to form a bond with an electron-deficient species. This property makes it an effective catalyst in various chemical reactions, including the Mukaiyama aldol reaction and group-transfer polymerization . The compound can also deprotonate alcohols, forming nucleophilic alkoxides that participate in Michael addition reactions .
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Another triarylphosphine with similar Lewis-basic properties.
Triphenylphosphine: A widely used phosphine ligand in various catalytic reactions.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Uniqueness
Diphenyl(2,4,6-trimethoxyphenyl)phosphane is unique due to its strong nucleophilic properties and its ability to act as a versatile ligand in various catalytic processes. Its trimethoxyphenyl groups provide steric hindrance, enhancing its stability and reactivity compared to other similar compounds .
属性
CAS 编号 |
85417-70-5 |
|---|---|
分子式 |
C21H21O3P |
分子量 |
352.4 g/mol |
IUPAC 名称 |
diphenyl-(2,4,6-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C21H21O3P/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,1-3H3 |
InChI 键 |
DWKTZPDYGDUGSN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)P(C2=CC=CC=C2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



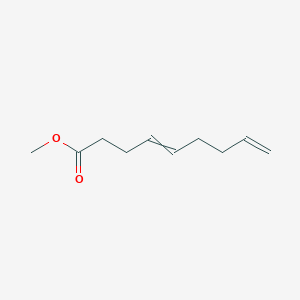

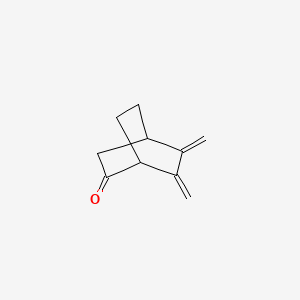
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
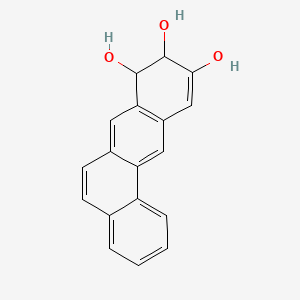
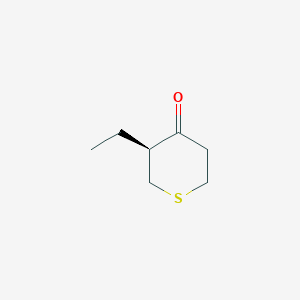
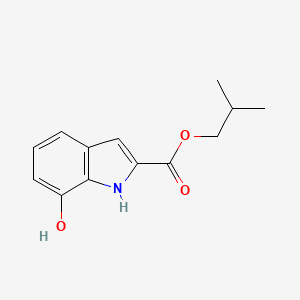

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
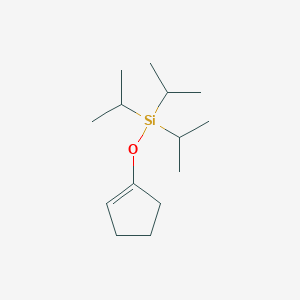
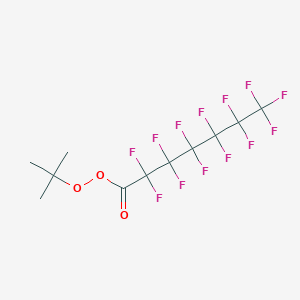
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
